molecular formula C9H17NO2 B2469335 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol CAS No. 1824076-74-5

2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol

Cat. No.: B2469335
CAS No.: 1824076-74-5
M. Wt: 171.24
InChI Key: GHDGYXGAYAYPOG-UHFFFAOYSA-N
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Description

2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol is a spiro compound with a unique bicyclic structure, consisting of two rings linked by a single carbon atom. This compound is known for its inherent rigidity and three-dimensional structural properties, making it a valuable scaffold in the synthesis of biologically active compounds .

Scientific Research Applications

2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol has a wide range of applications in scientific research:

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol can be achieved through various synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by heterocyclization . The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar reaction conditions could be employed for large-scale production, with appropriate optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions typically involve the use of strong acids or bases, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as carbonyl compounds, reduced derivatives, and substituted analogs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol stands out due to its unique spiro structure, which provides rigidity and three-dimensionality. This makes it a valuable scaffold for drug discovery and the synthesis of biologically active compounds. Its versatility in undergoing various chemical reactions further enhances its utility in scientific research and industrial applications .

Properties

IUPAC Name

2-oxa-8-azaspiro[4.5]decan-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-6-8-5-9(7-12-8)1-3-10-4-2-9/h8,10-11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDGYXGAYAYPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(OC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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